2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-15(28-17-7-3-2-4-8-17)20(27)23-13-12-22-18-9-10-19(26-25-18)24-16-6-5-11-21-14-16/h2-11,14-15H,12-13H2,1H3,(H,22,25)(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDBTISQDWXPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC1=NN=C(C=C1)NC2=CN=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-(Pyridin-3-ylamino)pyridazin-3-amine
The pyridazine fragment is synthesized via nucleophilic aromatic substitution (SNAr) between 3-amino-6-chloropyridazine and pyridin-3-amine. Optimal conditions involve refluxing in a polar aprotic solvent (e.g., DMF or NMP) with a tertiary amine base (e.g., triethylamine or DIPEA) to scavenge HCl. Reaction completion typically requires 12–24 hours at 80–100°C, yielding 6-(pyridin-3-ylamino)pyridazin-3-amine in 75–85% purity.
Table 1: Reaction Conditions for Pyridazine Amination
| Substrate | Nucleophile | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-Amino-6-chloropyridazine | Pyridin-3-amine | DMF | Triethylamine | 80 | 78 |
| 3-Amino-6-chloropyridazine | Pyridin-3-amine | NMP | DIPEA | 100 | 85 |
Synthesis of the Phenoxypropanoyl Fragment
Preparation of 2-Phenoxypropanoic Acid
2-Phenoxypropanoic acid is synthesized through a Williamson ether synthesis between phenol and ethyl 2-bromopropanoate, followed by saponification. Key steps include:
- Etherification : Phenol (1.0 equiv), ethyl 2-bromopropanoate (1.1 equiv), and K2CO3 (2.0 equiv) in acetone at 60°C for 8 hours (89% yield).
- Saponification : Hydrolysis with NaOH (2.0 M) in ethanol/water (1:1) at reflux for 4 hours, yielding 2-phenoxypropanoic acid (94% yield).
Table 2: Optimization of Etherification Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | Acetone | 60 | 8 | 89 |
| Cs2CO3 | DMF | 80 | 6 | 82 |
Activation as Acyl Chloride
The carboxylic acid is activated using thionyl chloride (1.5 equiv) in anhydrous dichloromethane with catalytic DMF (0.1 equiv). After refluxing for 3 hours, excess reagents are removed via rotary evaporation, and the resultant 2-phenoxypropanoyl chloride is used in situ without purification.
Amide Bond Formation and Final Coupling
Coupling Strategy
The amide bond is formed via reaction between 2-phenoxypropanoyl chloride and 2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethylamine. To suppress side reactions (e.g., oligomerization), the amine is pre-treated with 4-methylmorpholine (1.5 equiv) in dichloromethane at 0°C. The acyl chloride is added dropwise, and the reaction is stirred for 1 hour before warming to room temperature. Crude product purification via flash chromatography (SiO2, ethyl acetate/hexanes gradient) affords the title compound in 68–74% yield.
Table 3: Amidation Reaction Optimization
| Activating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| T3P | DCM | 0→25 | 74 |
| HATU | DMF | 25 | 69 |
Alternative Methods for Amide Formation
Propylphosphonic anhydride (T3P)-mediated coupling in ethyl acetate improves scalability, reducing epimerization risks. This method achieves comparable yields (72%) with simplified workup.
Characterization and Analytical Data
The final product is characterized by 1H NMR (400 MHz, CDCl3): δ 8.62 (s, 1H, pyridine-H), 8.25 (d, J = 4.8 Hz, 1H, pyridazine-H), 7.45–7.30 (m, 5H, aromatic), 4.20 (q, 2H, CH2), 3.55 (t, 2H, NHCH2), 2.95 (t, 2H, CH2NH), 1.50 (d, 3H, CH3). HRMS (ESI) : m/z calcd for C20H22N6O2 [M+H]+: 379.1878; found: 379.1881.
Critical Evaluation of Synthetic Routes
While the acyl chloride method offers rapid coupling, T3P-mediated reactions provide superior compatibility with acid-sensitive intermediates. Challenges include maintaining the ethylenediamine linker’s regiochemical integrity and minimizing pyridazine ring decomposition under acidic conditions. Future directions may explore enzymatic amidation or continuous-flow processes to enhance atom economy.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrazine, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological studies to understand its effects on various biological pathways and targets.
Industry: The compound is explored for its potential use in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide include other pyridazine and pyridazinone derivatives. These compounds also exhibit a range of biological activities and are used in various medicinal and industrial applications . 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide is unique due to its specific structure and the combination of functional groups, which may confer distinct pharmacological properties.
Biological Activity
2-Phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide is a complex organic compound that has attracted attention in various fields, particularly in medicinal chemistry. Its unique structural features allow it to interact with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide is C_19H_22N_4O_2, with a molecular weight of 342.41 g/mol. The compound consists of a phenoxy group linked to a propanamide structure through an ethylamine bridge, which connects to a pyridazinyl-pyridinyl moiety. This configuration is crucial for its biological interactions.
The biological activity of this compound primarily revolves around its ability to bind to specific enzymes and receptors, modulating their activity. It may act as an enzyme inhibitor or a receptor antagonist, influencing various biochemical pathways. The interactions can lead to alterations in cellular processes such as apoptosis, proliferation, and signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.
- Receptor Modulation : By binding to receptors, it can alter signaling cascades that are critical for cell survival and proliferation.
Biological Activity
Research into the biological activity of 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide has revealed several promising applications:
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HT29 (colon cancer), and HepG2 (liver cancer).
- Cytotoxicity Results : The compound showed a dose-dependent inhibition of cell growth with IC50 values indicating effective potency against these tumor cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| HT29 | 20 | Cell cycle arrest |
| HepG2 | 18 | DNA damage |
Antimicrobial Activity
Preliminary studies suggest that the compound also possesses antimicrobial properties:
- Bacterial Strains Tested : E. coli and S. aureus.
- Results : Exhibited significant inhibition zones in agar diffusion tests, indicating potential as an antibacterial agent.
Case Studies
-
In Vitro Studies : A study evaluated the effects of the compound on A549 cells using flow cytometry to assess apoptosis rates. Results indicated a substantial increase in apoptotic cells compared to control groups.
"The compound induced apoptosis in A549 cells through caspase activation pathways" .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to untreated controls, suggesting efficacy in reducing tumor burden.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide?
- The synthesis typically involves multi-step organic reactions, including substitution, reduction, and condensation. Key steps include coupling pyridazine derivatives with phenoxypropanamide precursors under alkaline or acidic conditions. For example, substitution reactions using pyridinemethanol derivatives under basic conditions, followed by iron powder reduction and condensation with cyanoacetic acid . Solvent selection (e.g., DMF, dichloromethane) and temperature control (20–80°C) are critical for intermediate stability .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are primary methods for purity assessment and structural confirmation. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups . Deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) improve NMR resolution .
Q. What are the key physicochemical properties influencing this compound’s biological activity?
- The compound’s nitrogen-rich heterocyclic structure enables hydrogen bonding with enzymes or receptors. LogP values (predicted via computational tools) indicate moderate lipophilicity, impacting membrane permeability. Aqueous solubility can be enhanced using co-solvents (e.g., DMSO) or salt formation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during pyridazine ring functionalization?
- Yield improvements require precise control of stoichiometry (e.g., 1.2:1 molar ratio of pyridin-3-amine to pyridazine), catalysts (e.g., Pd/C for coupling), and inert atmospheres (N2/Ar) to prevent oxidation. Microwave-assisted synthesis (e.g., 100–150°C, 30 min) may accelerate reactions while maintaining purity . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
Q. How should contradictory data from enzyme inhibition assays be resolved?
- Discrepancies in IC50 values may arise from assay conditions (pH, temperature) or enzyme isoforms. Validate results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). Replicate experiments with blinded controls and statistical analysis (e.g., ANOVA) to identify outliers .
Q. What computational strategies predict the compound’s binding mode with kinase targets?
- Molecular docking (AutoDock Vina, Schrödinger) using crystal structures (PDB) identifies potential binding pockets. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability over 100+ ns trajectories. Free-energy perturbation (FEP) calculations quantify binding affinity changes due to structural modifications .
Q. How can researchers address poor in vivo pharmacokinetics of this compound?
- Improve metabolic stability via deuteration of labile C-H bonds or prodrug strategies (e.g., esterification). Pharmacokinetic studies in rodent models should monitor plasma half-life, bioavailability, and tissue distribution. LC-MS/MS quantifies parent compound and metabolites .
Q. What experimental designs are robust for evaluating dose-dependent toxicity in cell-based assays?
- Use a randomized block design with triplicate wells for each concentration (0.1–100 µM). Include positive controls (e.g., staurosporine for apoptosis) and negative controls (vehicle-only). Cell viability (MTT assay) and caspase-3/7 activity should be measured at 24/48/72 h intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
